molecular formula C15H18FN3O3 B2452997 Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate CAS No. 2058529-91-0

Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate

Cat. No.: B2452997
CAS No.: 2058529-91-0
M. Wt: 307.325
InChI Key: PSNLAJZKQKBTAA-UHFFFAOYSA-N
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Description

The compound “Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a fluorophenyl group, an oxadiazole ring, and a carbamate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the fluorophenyl group could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxadiazole ring might undergo electrophilic substitution reactions, while the carbamate group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound related to tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate, was synthesized and characterized. This involved a condensation reaction and the structure was confirmed using various spectroscopic methods and single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).
  • Biological Evaluation and Activity :

    • In the same study, the synthesized compound was screened for its in vitro antibacterial and anthelmintic activity. It showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).
  • Antitumor Activity :

    • Novel bioactive 1,2,4-oxadiazole natural product analogs, bearing similarities to the this compound, were synthesized and tested for antitumor activity. Among these, compound 7 exhibited potent antitumor activity in vitro with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
  • Synthesis and Use in OLEDs :

    • 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole, a related compound, was synthesized and its properties were studied for use in Organic Light Emitting Diodes (OLEDs). These OLEDs demonstrated high external quantum efficiency values up to 23% (Cooper et al., 2022).
  • Metabolism Studies :

    • The metabolism of related compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, was studied in different species, including insects and mice, revealing insights into the oxidation of tert-butyl groups (Douch & Smith, 1971).
  • Synthesis of Intermediates for Biologically Active Compounds :

    • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate for biologically active compounds such as omisertinib, was synthesized, highlighting the compound's role in the synthesis of pharmaceuticals (Zhao et al., 2017).
  • Synthesis of Novel Derivatives for Antimicrobial Activity :

    • Synthesis of some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from Tert-Butyl Carbazate, indicating the use of tert-butyl oxadiazole derivatives in developing antimicrobial agents (Ghoneim & Mohamed, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its mechanism of action, and evaluating its biological activity .

Properties

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-15(2,3)21-14(20)19(4)9-12-17-13(18-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNLAJZKQKBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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